Ethyl 2-methyl-3-(methylamino)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)6(2)5-8-3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUSVPFFSXYBDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801274884 | |

| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110427-00-4 | |

| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110427-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-3-(methylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801274884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-methyl-3-(methylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-methyl-3-(methylamino)propanoate and Its Isomeric Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Ethyl 2-methyl-3-(methylamino)propanoate, a substituted β-amino acid ester. It has come to our attention that publicly available data for this specific molecule is limited. Therefore, this document will present the available information for Ethyl 2-methyl-3-(methylamino)propanoate and, to provide a comprehensive scientific context, will also explore the properties, synthesis, and spectroscopic data of its closely related and better-documented structural isomers. Understanding the nuances of these isomers is critical for researchers in chemical synthesis and drug development, where precise molecular structure is paramount to function and safety.

Core Compound: Ethyl 2-methyl-3-(methylamino)propanoate

Ethyl 2-methyl-3-(methylamino)propanoate is a chemical entity with the CAS number 110427-00-4.[1] Structurally, it is an ester of a β-amino acid, featuring a methyl group on the carbon alpha to the carbonyl group (C2) and a methylamino group on the beta carbon (C3).

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Ethyl 2-methyl-3-(methylamino)propanoate is not extensively reported in peer-reviewed literature. However, based on its structure and data from suppliers, we can compile the following information.

| Property | Value | Source |

| CAS Number | 110427-00-4 | [1] |

| Molecular Formula | C7H15NO2 | [2] |

| IUPAC Name | ethyl 2-methyl-3-(methylamino)propanoate | [2] |

| InChI Key | OBUSVPFFSXYBDT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)C(C)CNC | [2] |

Stability and Reactivity

Proposed Synthesis Pathway

While a specific, validated synthesis protocol for Ethyl 2-methyl-3-(methylamino)propanoate is not published, a plausible route can be proposed based on established organic chemistry reactions, particularly the aza-Michael addition. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

A likely synthetic approach would be the reaction of ethyl methacrylate with methylamine. The nucleophilic methylamine would add to the β-carbon of the double bond in ethyl methacrylate.

Proposed Reaction:

-

Reactants: Ethyl methacrylate and Methylamine

-

Reaction Type: Aza-Michael Addition

-

Catalyst: A base or acid catalyst may be employed to facilitate the reaction, or it could proceed under neat conditions with heating.

Experimental Protocol: A Theoretical Approach

Causality Note: This proposed protocol is based on general procedures for aza-Michael additions. Optimization of temperature, solvent, and reaction time would be necessary.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl methacrylate (1.0 eq).

-

Solvent Addition: Dissolve the ethyl methacrylate in a suitable solvent, such as ethanol or tetrahydrofuran (THF). The choice of solvent is crucial to ensure all reactants remain in solution.

-

Reagent Addition: Cool the solution in an ice bath to control the initial exothermic reaction. Slowly add a solution of methylamine (1.1 to 1.5 eq) in the same solvent. The slight excess of the amine helps to drive the reaction to completion.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired Ethyl 2-methyl-3-(methylamino)propanoate.

Sources

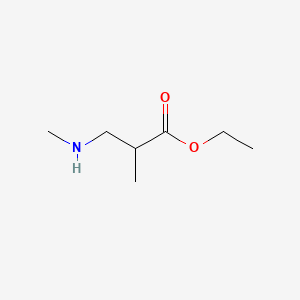

Ethyl 2-methyl-3-(methylamino)propanoate chemical structure and IUPAC name

An In-depth Technical Guide to Ethyl 2-methyl-3-(methylamino)propanoate

This guide provides a comprehensive overview of Ethyl 2-methyl-3-(methylamino)propanoate, a substituted β-amino acid ester. The content herein is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical identity, structural elucidation, and potential synthetic pathways, grounded in established chemical principles.

Chemical Structure and IUPAC Nomenclature

The systematic name for the compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is Ethyl 2-methyl-3-(methylamino)propanoate .[1][2][3] This name is derived from its core structure: a three-carbon propanoate backbone with an ethyl ester functionality. Substituents include a methyl group at the α-carbon (position 2) and a methylamino group at the β-carbon (position 3).

The chemical structure can be unambiguously represented as:

To facilitate computational and database searches, the following identifiers are proposed:

-

Molecular Formula: C₇H₁₅NO₂

-

SMILES: CCNC(C)C(=O)OCC

-

InChI Key (Hypothetical): A unique identifier would be generated upon submission to a chemical registry.

Below is a 2D representation of the molecular structure generated using Graphviz.

Caption: 2D structure of Ethyl 2-methyl-3-(methylamino)propanoate.

Physicochemical Properties (Predicted)

Due to the lack of empirical data for this specific molecule, its physicochemical properties are predicted based on its structure and comparison with analogous compounds such as Ethyl 3-(methylamino)propanoate[4] and Ethyl 2-methyl-2-(methylamino)propanoate.[5]

| Property | Predicted Value | Rationale |

| Molecular Weight | 145.20 g/mol | Calculated from the molecular formula C₇H₁₅NO₂. |

| Boiling Point | ~160-180 °C | Estimated based on the boiling points of similar amino acid esters, likely higher than non-amino analogues due to hydrogen bonding. |

| Solubility | Soluble in water and common organic solvents. | The presence of the amino and ester groups should confer solubility in a range of polar and non-polar solvents. |

| pKa | ~9-10 for the secondary amine | Typical pKa range for secondary amines. |

Potential Synthetic Pathways

The synthesis of α-substituted β-amino esters is a topic of significant interest in organic chemistry.[6][7][8] A plausible and efficient method for the preparation of Ethyl 2-methyl-3-(methylamino)propanoate could involve a conjugate addition (aza-Michael) reaction.[9]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Ethyl 2-methyl-3-(methylamino)propanoate.

Detailed Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of ethyl crotonate (1 equivalent) in a suitable solvent such as acetonitrile or ethanol, add methylamine (1.2 equivalents).

-

Catalysis: Introduce a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a base (e.g., DBU) to facilitate the conjugate addition. The choice of catalyst is critical to control regioselectivity and minimize side reactions.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Ethyl 2-methyl-3-(methylamino)propanoate.

Causality in Experimental Choices:

-

Ethyl Crotonate as a Precursor: This α,β-unsaturated ester is an ideal Michael acceptor for this synthesis.

-

Methylamine: As the nucleophile, it introduces the required methylamino group at the β-position.

-

Catalysis: The use of a catalyst is essential to activate the Michael acceptor and enhance the nucleophilicity of the amine, thereby increasing the reaction rate and yield.

Potential Applications in Research and Development

While specific applications for Ethyl 2-methyl-3-(methylamino)propanoate are not documented, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.

-

Peptidomimetics: β-amino acids are known to form peptides (β-peptides) with stable secondary structures.[10] The title compound could serve as a building block for the synthesis of novel β-peptides with potentially enhanced metabolic stability and unique pharmacological profiles.

-

Asymmetric Synthesis: The chiral center at the α-carbon makes this molecule a valuable synthon for the stereoselective synthesis of more complex molecules.

-

Drug Discovery: The β-amino ester scaffold is present in various biologically active compounds. This molecule could be used as a starting material or an intermediate in the synthesis of novel therapeutic agents.

Conclusion

Ethyl 2-methyl-3-(methylamino)propanoate is a structurally interesting α-substituted β-amino acid ester. Although not extensively documented in the scientific literature, its synthesis is feasible through established methodologies like the aza-Michael addition. Its potential as a building block in peptidomimetics and drug discovery warrants further investigation by the scientific community. This guide provides a foundational understanding of its chemistry to stimulate and support future research endeavors.

References

-

PubChem. Ethyl 2-methyl-2-(methylamino)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-methyl-3-oxo-3-(phenylamino)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-(methylamino)propanoate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

-

Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

-

ResearchGate. Diastereoselective alpha-alkylation of beta-amino esters: Preparation of novel alpha-substituted beta-amino esters from alpha-amino acids. [Link]

-

Scribd. Iupac Rules and Practice Sheet With Answers 1 PDF. [Link]

-

Wikipedia. Propionic acid. [Link]

-

RSC Publishing. Efficient and scalable synthesis of α,α-disubstituted β-amino amides. [Link]

-

University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

-

University of Illinois Urbana-Champaign. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

-

Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. IUPAC Rules [chem.uiuc.edu]

- 4. Methyl 3-(methylamino)propanoate | C5H11NO2 | CID 12414198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient and scalable synthesis of α,α-disubstituted β-amino amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01219A [pubs.rsc.org]

- 9. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

Ethyl 2-methyl-3-(methylamino)propanoate CAS number and molecular formula

An In-depth Technical Guide to Ethyl Methylaminopropanoate Isomers

A note on chemical nomenclature: The specific chemical name "Ethyl 2-methyl-3-(methylamino)propanoate" is ambiguous and does not correspond to a readily available standard chemical entity in major databases. This guide will, therefore, provide a detailed overview of the key, well-documented isomers of ethyl methylaminopropanoate, which are of significant interest in chemical synthesis and drug development. Researchers referencing "Ethyl 2-methyl-3-(methylamino)propanoate" should verify the intended structure, as it is likely one of the isomers detailed below.

Introduction to Ethyl Methylaminopropanoate Isomers

Ethyl methylaminopropanoate and its isomers are valuable building blocks in organic synthesis. Their bifunctional nature, possessing both an ester and an amine group, allows for a wide range of chemical transformations. This guide will focus on three principal isomers:

-

Ethyl 2-(methylamino)propanoate : An alpha-amino acid ester.

-

Ethyl 3-(methylamino)propanoate : A beta-amino acid ester.

-

Ethyl 2-methyl-2-(methylamino)propanoate : A quaternary alpha-amino acid ester.

The distinct placement of the methyl and methylamino groups in these isomers leads to significant differences in their chemical reactivity, physical properties, and utility in synthetic applications.

Isomer Profiles: Physicochemical Properties and Identifiers

A clear distinction between these isomers is crucial for any research or development endeavor. The following table summarizes their key identifiers and properties.

| Property | Ethyl 2-(methylamino)propanoate | Ethyl 3-(methylamino)propanoate | Ethyl 2-methyl-2-(methylamino)propanoate |

| CAS Number | 56428-90-1[1] | 2213-08-3[2] | 58743-30-9[3] |

| Molecular Formula | C6H13NO2[1] | C6H13NO2[2] | C7H15NO2[3] |

| Molecular Weight | 131.17 g/mol [1] | 131.17 g/mol [2] | 145.20 g/mol [3] |

| Synonyms | Ethyl methylalaninate, N-methyl-DL-alanine ethyl ester[1] | Ethyl N-methyl-beta-alaninate, 3-(Methylamino)propionic acid ethyl ester[2] | N-methyl-alpha-methyl-alanine ethyl ester[3] |

Synthesis and Reaction Pathways

The synthetic routes to these isomers are distinct, reflecting their structural differences. Understanding these pathways is essential for their efficient production and for designing subsequent synthetic steps.

Synthesis of Ethyl 3-(methylamino)propanoate

A common and efficient method for the synthesis of beta-amino esters like Ethyl 3-(methylamino)propanoate is the Michael addition.

Caption: General workflow for the synthesis of Ethyl 3-(methylamino)propanoate.

Experimental Protocol: Michael Addition for Ethyl 3-(methylamino)propanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine in a suitable solvent such as methanol or tetrahydrofuran. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Acrylate: Slowly add ethyl acrylate to the cooled methylamine solution dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylamino)propanoate.

Applications in Research and Drug Development

While specific applications for the exact "Ethyl 2-methyl-3-(methylamino)propanoate" are not documented, its isomers are valuable intermediates in the synthesis of various compounds.

-

Ethyl 3-(methylamino)propanoate , for instance, is a precursor in the synthesis of pharmaceutically active molecules and is used in the preparation of substituted beta-amino acids, which are important components of various bioactive peptides and small molecule drugs.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling these compounds.

| Isomer | Key Safety Considerations |

| Ethyl 2-(methylamino)propanoate | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |

| Ethyl 3-(methylamino)propanoate | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. It is often stored under an inert atmosphere. |

| Ethyl 2-methyl-2-(methylamino)propanoate | Avoid contact with skin, eyes, and clothing. In case of contact, flush with plenty of water. |

Conclusion

The isomers of ethyl methylaminopropanoate are versatile chemical intermediates with distinct properties and synthetic pathways. While the requested "Ethyl 2-methyl-3-(methylamino)propanoate" is not a commonly cited compound, the detailed analysis of its close isomers—Ethyl 2-(methylamino)propanoate, Ethyl 3-(methylamino)propanoate, and Ethyl 2-methyl-2-(methylamino)propanoate—provides a valuable resource for researchers in organic synthesis and medicinal chemistry. Accurate identification of the specific isomer is paramount for successful and reproducible scientific outcomes.

References

-

PubChem. Ethyl 2-(methylamino)propanoate | C6H13NO2. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 3-(methylamino)propanoate | C6H13NO2. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic data for Ethyl 2-methyl-3-(methylamino)propanoate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-3-(methylamino)propanoate

Introduction

Ethyl 2-methyl-3-(methylamino)propanoate is a β-amino ester, a class of compounds of significant interest in synthetic chemistry and drug development. Their structural motifs are found in various biologically active molecules, and they serve as versatile building blocks for more complex structures. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of synthetic products.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Each unique chemical environment within the molecule will give rise to distinct signals in its various spectra.

Caption: Molecular structure of Ethyl 2-methyl-3-(methylamino)propanoate with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the following signals for Ethyl 2-methyl-3-(methylamino)propanoate. The chemical shifts (δ) are estimated based on standard values and data from similar β-amino esters.

| Protons (Label) | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| -O-CH₂-CH₃ (H¹) | 3H | Triplet (t) | 1.25 | Aliphatic methyl group adjacent to a methylene group. |

| -CH -CH₃ (H⁹) | 3H | Doublet (d) | 1.15 | Methyl group on a chiral center, adjacent to a single proton. |

| -N-CH₃ (H⁸) | 3H | Singlet (s) | 2.45 | Methyl group attached to a nitrogen atom. |

| -CH₂ -N- (H⁶) | 2H | Multiplet (m) | 2.7-2.9 | Methylene group adjacent to both a nitrogen and a chiral center. |

| -CO-CH - (H⁵) | 1H | Multiplet (m) | 2.5-2.7 | Methine proton alpha to the carbonyl and adjacent to a methylene group. |

| -NH - (H⁷) | 1H | Broad Singlet (br s) | 1.5-2.5 | Amine proton; signal is often broad and its position can vary. |

| -O-CH₂ -CH₃ (H²) | 2H | Quartet (q) | 4.15 | Methylene group deshielded by the adjacent ester oxygen. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified Ethyl 2-methyl-3-(methylamino)propanoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms in Ethyl 2-methyl-3-(methylamino)propanoate are summarized below. These are based on typical chemical shift ranges for different carbon types.[1]

| Carbon (Label) | Approx. δ (ppm) | Rationale |

| -O-CH₂-C H₃ (C¹) | 14.2 | Standard aliphatic methyl carbon in an ethyl ester. |

| -CH-C H₃ (C⁹) | ~15-20 | Aliphatic methyl group on a substituted carbon. |

| -N-C H₃ (C⁸) | ~36 | Methyl group attached to a nitrogen atom. |

| -CO-C H- (C⁵) | ~45-50 | Alpha-carbon to the carbonyl group. |

| -C H₂-N- (C⁶) | ~50-55 | Carbon adjacent to a nitrogen atom. |

| -O-C H₂-CH₃ (C²) | 60.5 | Methylene carbon deshielded by the ester oxygen.[1] |

| C =O (C⁴) | ~174 | Carbonyl carbon of an ester.[1] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Processing: The data is processed similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Spectrum

The key functional groups in Ethyl 2-methyl-3-(methylamino)propanoate will produce characteristic absorption bands in the IR spectrum.

| Functional Group | Bond Vibration | Approx. Wavenumber (cm⁻¹) | Intensity |

| Amine | N-H Stretch | 3300 - 3500 | Weak-Medium, Broad |

| Alkane | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-O Stretch | 1150 - 1250 | Strong |

| Amine | C-N Stretch | 1020 - 1250 | Medium |

The presence of a strong absorption band around 1735-1750 cm⁻¹ is a clear indicator of the ester carbonyl group.[2] The N-H stretch of the secondary amine will likely appear as a single, relatively weak and broad peak in the 3300-3500 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula for Ethyl 2-methyl-3-(methylamino)propanoate is C₈H₁₇NO₂. The molecular weight is approximately 159.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 159.

-

Key Fragmentation Patterns: Esters often undergo characteristic fragmentation.[3]

-

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment at m/z = 114.

-

Loss of the ethyl group (-CH₂CH₃): This would result in a fragment at m/z = 130.

-

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to a prominent fragment at m/z = 44, corresponding to [CH₂=NHCH₃]⁺.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, as the effluent from a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, which typically causes extensive fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are used, which often result in a more prominent molecular ion peak.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Ethyl 2-methyl-3-(methylamino)propanoate. By combining the predictive power of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this and other related β-amino esters. The provided protocols serve as a practical starting point for laboratory work, ensuring the generation of high-quality data for rigorous scientific investigation.

References

-

Seebach, D., & Estermann, H. (1987). Synthesis of enantiomerically pure β-amino acids from α-amino acids. Tetrahedron Letters, 28(28), 3279-3282. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl methanoate. [Link]

-

University of Arizona. (n.d.). Mass Spectra Interpretation: ESTERS. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Mass Spectra Interpretation: ESTERS [chemed.study]

A Guide to the Research Potential of Ethyl 2-methyl-3-(methylamino)propanoate: A Novel β-Amino Acid Building Block

This technical guide explores the prospective research applications of Ethyl 2-methyl-3-(methylamino)propanoate, a structurally distinct β-amino acid ester. While direct literature on this specific molecule is sparse, its core structure as a substituted β-amino acid provides a strong foundation for hypothesizing its utility in several cutting-edge areas of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel chemical entities for therapeutic and technological advancement.

Introduction: The Strategic Value of β-Amino Acids

α-Amino acids are the fundamental building blocks of life. However, their therapeutic application in peptide-based drugs is often hampered by poor metabolic stability due to rapid degradation by proteases. This has led to the exploration of peptidomimetics, compounds that mimic the structure and function of peptides but with enhanced pharmacological properties. Among the most promising of these are the β-amino acids.[1]

β-Amino acids are structural isomers of their α-counterparts, featuring an additional carbon atom in the backbone between the amino and carboxyl groups.[1] This seemingly minor alteration has profound consequences:

-

Proteolytic Resistance: Peptides incorporating β-amino acids are highly resistant to enzymatic degradation, leading to a longer in vivo half-life.[2]

-

Unique Secondary Structures: β-peptides can fold into stable, predictable secondary structures (foldamers), such as helices and sheets, that are distinct from those formed by α-peptides. This allows for the design of novel bioactive conformations.[]

-

Structural Diversity: The potential for substitution at both the α (C2) and β (C3) carbons provides a vast canvas for structural diversification and molecular design.[1]

Ethyl 2-methyl-3-(methylamino)propanoate is a unique member of this class, featuring a methyl group on the α-carbon and another on the amino group. These substitutions offer steric hindrance and conformational constraints that can be strategically exploited in rational drug design.

Molecular Structure and Properties

Below are the key identifiers and computed properties for Ethyl 2-methyl-3-(methylamino)propanoate.

| Property | Value |

| IUPAC Name | ethyl 2-methyl-3-(methylamino)propanoate |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Canonical SMILES | CCOC(=O)C(C)CNC |

| InChI Key | OBUSVPFFSXYBDT-UHFFFAOYSA-N |

| CAS Number | Not assigned |

Data sourced from Fluorochem and PubChem databases for analogous structures.[4][5]

Caption: Proposed synthesis via aza-Michael addition.

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask, add ethyl methacrylate (1.0 eq). If using a solvent-free approach, add silica gel (e.g., TLC grade). [6]Alternatively, dissolve the ethyl methacrylate in a suitable solvent like methanol. [7]2. Amine Addition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of methylamine (1.2-1.5 eq) in the chosen solvent (or neat if solvent-free) to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, filter off the silica gel (if used). Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-methyl-3-(methylamino)propanoate.

Protocol: Characterization

The identity and purity of the synthesized compound must be rigorously confirmed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and the secondary amine (N-H).

Potential Research Applications

The unique structural features of Ethyl 2-methyl-3-(methylamino)propanoate make it a versatile building block for several research applications.

Application 1: Peptidomimetics and Foldamer Design

The primary application lies in its use as a non-natural amino acid for creating novel peptides with enhanced therapeutic properties.

Scientific Rationale: The incorporation of β-amino acids into a peptide chain disrupts the recognition sites for proteases, significantly increasing metabolic stability. [1][8]The methyl group on the α-carbon of this specific building block provides a conformational constraint, limiting the rotational freedom of the peptide backbone. This can be used to stabilize specific secondary structures, such as helices or turns, which may be crucial for binding to a biological target. [8]The N-methyl group further modifies the hydrogen bonding capacity of the backbone, offering another tool for fine-tuning peptide conformation and solubility.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: Workflow for incorporating the novel β-amino acid into a peptide.

-

Derivative Preparation: The free acid of Ethyl 2-methyl-3-(methylamino)propanoate (obtained by ester hydrolysis) must be protected with an Fmoc group on the secondary amine for use in standard SPPS.

-

Peptide Synthesis: Using a standard Fmoc-SPPS protocol, the custom β-amino acid derivative is coupled to the growing peptide chain on a solid support resin.

-

Cleavage and Purification: The final peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Structural and Functional Analysis: The purified peptide is characterized by mass spectrometry. Its secondary structure can be analyzed using Circular Dichroism (CD) spectroscopy. Biological activity and proteolytic stability would then be assessed in relevant assays. For example, stability can be tested by incubating the peptide with plasma or specific proteases and monitoring its degradation over time via HPLC.

Application 2: Scaffold for Small Molecule Drug Discovery

The compound can serve as a versatile starting point for the synthesis of small molecule libraries for high-throughput screening.

Scientific Rationale: β-Amino acid derivatives are found in numerous biologically active natural products and pharmaceuticals, including antibiotics and anticancer agents. [9][10]The secondary amine in Ethyl 2-methyl-3-(methylamino)propanoate is a convenient chemical handle for diversification. By reacting it with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, a large and diverse set of candidate molecules can be rapidly generated. This approach, known as diversity-oriented synthesis, is a powerful tool for discovering novel hits against therapeutic targets. [11] Experimental Workflow: Library Synthesis and Screening

-

Parallel Synthesis: In a 96-well plate format, Ethyl 2-methyl-3-(methylamino)propanoate is dispensed into each well. A different building block (e.g., a unique carboxylic acid from a commercially available library) is added to each well along with a suitable coupling agent (e.g., HATU).

-

Workup: After the reaction, a liquid-liquid extraction or solid-phase extraction is performed in the plate format to purify the products.

-

Quality Control: A representative selection of compounds from the library is analyzed by LC-MS to confirm the success of the reactions and estimate purity.

-

High-Throughput Screening (HTS): The library is screened against a biological target of interest (e.g., a protein kinase, protease, or receptor). For instance, a kinase inhibition assay could measure the ability of each compound to block the phosphorylation of a substrate.

-

Hit Validation: Compounds that show activity ("hits") are resynthesized, purified, and their activity is confirmed in dose-response experiments to determine potency (e.g., IC₅₀).

Application 3: Monomer for Novel Biodegradable Polymers

The molecule can be used to create novel Poly(β-amino esters) (PBAEs), a class of biodegradable polymers with significant potential in gene therapy and drug delivery. [12] Scientific Rationale: PBAEs are synthesized through the conjugate addition of amines to diacrylates. [13]They are attractive for biomedical applications because their ester bonds are hydrolytically degradable into non-toxic byproducts, and their tertiary amines can be protonated at physiological pH, which facilitates endosomal escape of therapeutic payloads like DNA, siRNA, or small molecule drugs. [12]By converting Ethyl 2-methyl-3-(methylamino)propanoate into a diamine derivative, it can be used as a novel monomer in PBAE synthesis. The methyl groups on the backbone would be expected to influence the polymer's physical properties, such as its glass transition temperature, degradation rate, and hydrophobicity, thereby allowing for the fine-tuning of drug delivery vehicle characteristics.

Experimental Workflow: Polymer Synthesis and Nanoparticle Formulation

-

Monomer Synthesis: The ester of Ethyl 2-methyl-3-(methylamino)propanoate is first converted to an amide with a protected amine (e.g., reacting it with N-Boc-ethylenediamine). Subsequent deprotection would yield a novel diamine monomer.

-

Polymerization: The custom diamine monomer is mixed with a diacrylate monomer (e.g., 1,4-butanediol diacrylate) and heated to initiate the polymerization reaction. [13]3. Polymer Characterization: The resulting polymer's molecular weight and polydispersity are determined using Gel Permeation Chromatography (GPC). Its structure is confirmed by NMR.

-

Nanoparticle Formulation: The polymer is dissolved in an organic solvent and mixed with an aqueous solution containing the therapeutic payload (e.g., plasmid DNA). This self-assembly process forms polymer-payload nanoparticles.

-

Particle Analysis: The size and surface charge (zeta potential) of the nanoparticles are measured using Dynamic Light Scattering (DLS). Their ability to encapsulate the payload is quantified.

-

In Vitro Testing: The nanoparticles are tested for their ability to transfect cells (for gene delivery) or deliver a drug to target cells, and their cytotoxicity is assessed.

Conclusion

Ethyl 2-methyl-3-(methylamino)propanoate represents a promising, underexplored chemical building block. While it requires initial synthetic effort, its potential applications are rooted in the well-established and highly valuable fields of peptidomimetics, diversity-oriented small molecule synthesis, and biodegradable polymers. Its unique substitution pattern offers researchers new avenues to control molecular conformation, enhance metabolic stability, and tune material properties. The experimental workflows outlined in this guide provide a strategic roadmap for unlocking the full research potential of this versatile compound.

References

-

Zheng, X. et al. (2019). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Molecules, 24(21), 3858. Available at: [Link]

-

Juaristi, E. et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(9), 931-949. Available at: [Link]

-

Aapptec. (n.d.). Beta-Amino Acids. Retrieved from Aapptec website. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from ResolveMass Laboratories Inc. website. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from Organic Chemistry Portal. Available at: [Link]

-

Palomo, C. et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(7), 2588-2590. Available at: [Link]

-

Anderson, D. G. et al. (2005). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Journal of Visualized Experiments, (1), 10.2172/15001150. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-(methylamino)propanoate. Retrieved from National Center for Biotechnology Information. Available at: [Link]

-

Katoh, T. et al. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. ACS Chemical Biology, 11(4), 1036-1043. Available at: [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from ChiroBlock website. Available at: [Link]

-

Riaz, N. N. et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. Available at: [Link]

-

Grygorenko, O. O. et al. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 25(22), 5439. Available at: [Link]

-

Riaz, N. N. et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Modern Chemistry & Applications, 6(2). Available at: [Link]

-

ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. Retrieved from ResearchGate. Available at: [Link]

-

Císařová, I. et al. (2012). Beta-Amino Acids and Their Natural Biologically Active Derivatives. IV. Derivatives of Unusual Acyclic Beta-Amino Acids. Chemické listy, 106(1), 22-29. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-2-(methylamino)propanoate. Retrieved from National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Ethyl 2-methyl-2-(methylamino)propanoate | C7H15NO2 | CID 12634159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mmsl.cz [mmsl.cz]

- 11. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 2-methyl-3-(methylamino)propanoate

Introduction

Ethyl 2-methyl-3-(methylamino)propanoate is a valuable β-amino ester derivative. These motifs are crucial building blocks in medicinal chemistry and drug development, often incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The strategic placement of the methyl groups on both the α-carbon and the amino nitrogen, combined with the ethyl ester functionality, provides a unique scaffold for creating derivatives with tailored biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies

Two principal and highly effective synthetic routes for the preparation of Ethyl 2-methyl-3-(methylamino)propanoate have been identified and are detailed below:

-

Michael Addition of Methylamine to Ethyl Methacrylate: A robust and atom-economical approach involving the conjugate addition of methylamine to an α,β-unsaturated ester.

-

Reductive Amination of Ethyl 2-methyl-3-oxopropanoate: A versatile method that forms the target amine from a corresponding β-keto ester and methylamine via an imine intermediate.

Pathway 1: Michael Addition

The Michael addition, or conjugate addition, is a cornerstone of carbon-nitrogen bond formation. In this pathway, the nucleophilic methylamine attacks the β-carbon of the electron-deficient alkene in ethyl methacrylate. This reaction is typically straightforward and can often be performed under mild conditions, making it an attractive choice for both small-scale and large-scale synthesis.

Reaction Scheme

Caption: Michael Addition of Methylamine to Ethyl Methacrylate.

Causality of Experimental Choices

The choice of a solventless or methanolic system is based on the desire to maintain a high concentration of reactants to drive the reaction to completion and to facilitate the dissolution of methylamine (often supplied as a solution in a polar solvent). The reaction can be run at or below room temperature to control the exothermicity of the addition and minimize potential side reactions, such as polymerization of the acrylate.

Detailed Experimental Protocol

Materials:

-

Ethyl methacrylate (99%)

-

Methylamine (40% solution in methanol)

-

Methanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add ethyl methacrylate (11.4 g, 0.1 mol) and anhydrous methanol (50 mL).

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add methylamine (40% solution in methanol, 11.6 g, 0.15 mol) dropwise via the addition funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Dissolve the resulting residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain Ethyl 2-methyl-3-(methylamino)propanoate as a colorless oil.

Pathway 2: Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of a β-keto ester with methylamine, followed by in-situ reduction with a selective reducing agent.

Reaction Scheme

Caption: Reductive Amination of a β-Keto Ester.

Causality of Experimental Choices

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is mild enough to not reduce the starting keto ester but is highly effective at reducing the intermediate iminium ion. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to prevent unwanted side reactions of the reducing agent. The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-methyl-3-oxopropanoate (98%)

-

Methylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (95%)

-

Dichloromethane (anhydrous)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

Procedure:

-

To a 250 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2-methyl-3-oxopropanoate (14.4 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

-

Add methylamine (2.0 M solution in THF, 60 mL, 0.12 mol) followed by glacial acetic acid (0.6 g, 0.01 mol).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 30 minutes, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Comparative Analysis of Synthetic Pathways

| Parameter | Michael Addition | Reductive Amination |

| Starting Materials | Ethyl methacrylate, Methylamine | Ethyl 2-methyl-3-oxopropanoate, Methylamine, Reducing Agent |

| Atom Economy | High | Moderate (byproduct from reducing agent) |

| Reagent Cost & Availability | Generally lower cost and readily available | β-keto ester can be more expensive; specialized reducing agents |

| Reaction Conditions | Mild, often at room temperature | Generally mild, requires inert atmosphere |

| Workup & Purification | Typically straightforward distillation | Requires quenching and extraction; chromatography may be needed |

| Scalability | Readily scalable | Scalable, but handling of reducing agent requires care |

Characterization of Ethyl 2-methyl-3-(methylamino)propanoate

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 2.7-2.9 (m, 2H, -CH₂-N)

-

δ 2.5-2.6 (m, 1H, -CH(CH₃)-)

-

δ 2.40 (s, 3H, -N-CH₃)

-

δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

δ 1.15 (d, J = 7.0 Hz, 3H, -CH(CH₃)-)

-

A broad singlet for the N-H proton is also expected.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 175-176 (-C=O)

-

δ 60-61 (-OCH₂CH₃)

-

δ 52-54 (-CH₂-N)

-

δ 40-42 (-CH(CH₃)-)

-

δ 35-37 (-N-CH₃)

-

δ 14-15 (-OCH₂CH₃)

-

δ 13-14 (-CH(CH₃)-)

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

~3300 (N-H stretch, secondary amine)

-

2970-2800 (C-H stretches, aliphatic)

-

1735 (C=O stretch, ester)

-

1180 (C-O stretch, ester)

-

-

Mass Spectrometry (EI):

-

Expected molecular ion (M⁺) at m/z = 145.

-

Common fragmentation patterns for esters and amines would be anticipated.

-

Conclusion

Both the Michael addition and reductive amination pathways offer viable and effective methods for the synthesis of Ethyl 2-methyl-3-(methylamino)propanoate. The Michael addition is arguably the more direct and atom-economical route, leveraging readily available starting materials. The reductive amination pathway provides a versatile alternative, particularly if the corresponding β-keto ester is accessible or if diversification from a common intermediate is desired. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired scale, and the specific capabilities of the laboratory. The detailed protocols and comparative analysis provided in this guide are intended to empower researchers to make informed decisions and successfully synthesize this valuable compound for their drug discovery and development endeavors.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Baxendale, I. R., Cheung, E. Y., Kister, J., & Ley, S. V. (2006). Aza-Michael reactions of amines with α,β-unsaturated esters in a continuous flow reactor. Beilstein Journal of Organic Chemistry, 2, 19.

-

PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

Unveiling the Bio-Potential: A Technical Guide to Characterizing Ethyl 2-methyl-3-(methylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-(methylamino)propanoate is a novel small molecule with potential for biological activity. However, a review of the current scientific literature reveals a significant gap in our understanding of its bio-potential. This technical guide provides a comprehensive, prospective framework for the systematic evaluation of this compound's biological activity. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico predictions to foundational in vitro and in vivo characterization. This document emphasizes a logical, stepwise approach, where the results of each experimental stage inform the design of subsequent investigations, ensuring a scientifically rigorous and efficient evaluation process.

Introduction: The Uncharted Territory of a Novel Small Molecule

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, such as Ethyl 2-methyl-3-(methylamino)propanoate, represent a vast and largely untapped reservoir of potential drug candidates. The initial challenge with any new chemical entity is the comprehensive characterization of its biological effects. At present, public domain information on Ethyl 2-methyl-3-(methylamino)propanoate is primarily limited to safety data sheets from chemical suppliers, which classify it as a research compound and highlight its potential as a skin and eye irritant.[1][2] There is a notable absence of published data regarding its specific biological activities, mechanism of action, or potential therapeutic applications.

This guide, therefore, is not a retrospective summary but a forward-looking strategic plan. It outlines a multi-tiered approach to systematically uncover the biological profile of Ethyl 2-methyl-3-(methylamino)propanoate, beginning with computational predictions and progressing through a cascade of in vitro and in vivo assays. The overarching philosophy is to build a comprehensive data package that will enable informed decisions about the compound's potential for further development.

Tier 1: In Silico Profiling - The Predictive Foundation

Before embarking on resource-intensive laboratory experiments, a robust in silico evaluation can provide valuable initial insights into the potential biological activities and liabilities of Ethyl 2-methyl-3-(methylamino)propanoate.[2] This computational screening phase is crucial for hypothesis generation and for guiding the design of subsequent wet-lab experiments.

Physicochemical Properties and ADMET Prediction

A critical first step is to predict the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to assess the "drug-likeness" of the molecule and to anticipate potential pharmacokinetic challenges.

| Parameter | Prediction Tool/Method | Rationale |

| Molecular Weight | Cheminformatics Software | To assess compliance with Lipinski's Rule of Five. |

| LogP | Cheminformatics Software | To predict hydrophobicity and membrane permeability. |

| Solubility | Cheminformatics Software | To estimate aqueous solubility, a key factor for absorption. |

| hERG Inhibition | QSAR Models | To predict the risk of cardiac toxicity. |

| CYP450 Inhibition | QSAR Models | To anticipate potential drug-drug interactions. |

| Blood-Brain Barrier Permeability | QSAR Models | To assess potential for central nervous system activity. |

Target Prediction and Virtual Screening

Computational methods can be employed to identify potential protein targets for Ethyl 2-methyl-3-(methylamino)propanoate. This "target fishing" or "inverse docking" approach can generate initial hypotheses about the compound's mechanism of action.[3]

Experimental Protocol: In Silico Target Prediction

-

Compound Preparation: Generate a 3D structure of Ethyl 2-methyl-3-(methylamino)propanoate using a molecular modeling software and perform energy minimization.

-

Database Selection: Choose a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

-

Inverse Docking: Utilize a reverse docking software to screen the compound against the protein database. The software will calculate the binding affinity of the compound to each protein target.

-

Hit Prioritization: Rank the potential protein targets based on their predicted binding affinities and other scoring functions.

-

Pathway Analysis: Analyze the top-ranked protein targets to identify any enrichment in specific biological pathways.

Caption: In Silico Prediction Workflow for Novel Compounds.

Tier 2: In Vitro Characterization - From Prediction to Biological Reality

The hypotheses generated from in silico profiling must be validated through a series of carefully selected in vitro assays. This tier focuses on assessing the compound's general cytotoxicity, identifying its primary biological target(s), and beginning to elucidate its mechanism of action.

Foundational Cytotoxicity Assessment

A primary and essential step is to determine the compound's effect on cell viability.[1][4] This provides a baseline understanding of its toxicity profile and helps to establish appropriate concentration ranges for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate a panel of human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Ethyl 2-methyl-3-(methylamino)propanoate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.[5]

| Cell Line | Cancer Type | Predicted IC50 (µM) of Ethyl 2-methyl-3-(methylamino)propanoate (48h) |

| HeLa | Cervical Cancer | To be determined |

| MCF-7 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| HEK293 | Normal Kidney | To be determined |

High-Throughput Screening (HTS) for Target Identification

To experimentally identify the biological target(s) of Ethyl 2-methyl-3-(methylamino)propanoate, a high-throughput screening (HTS) approach is invaluable.[6][7] HTS allows for the rapid screening of the compound against a large library of purified proteins or in cell-based assays designed to monitor specific signaling pathways.

Caption: General Workflow for High-Throughput Screening.

Target Validation: Receptor Binding Assays

Once a putative target is identified through HTS, its interaction with Ethyl 2-methyl-3-(methylamino)propanoate must be validated and quantified. Receptor binding assays are a gold standard for this purpose.[8][9]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and increasing concentrations of Ethyl 2-methyl-3-(methylamino)propanoate.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of Ethyl 2-methyl-3-(methylamino)propanoate. Determine the IC50 value, which can be converted to a Ki (inhibition constant) value.[10]

Tier 3: Preclinical Profiling - Moving Towards In Vivo Relevance

Promising results from in vitro studies warrant further investigation in more complex biological systems. This tier focuses on initial in vivo toxicity and efficacy assessments, as well as a preliminary evaluation of the compound's pharmacokinetic profile.

In Vivo Toxicity and Efficacy Screening: The Zebrafish Model

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for the rapid screening of small molecules for both toxicity and efficacy.[11][12] Its genetic homology to humans, rapid development, and optical transparency make it an ideal system for early-stage in vivo studies.[13][14]

Experimental Protocol: Zebrafish Embryo Toxicity Assay

-

Embryo Collection: Collect newly fertilized zebrafish embryos and place them in 96-well plates.

-

Compound Exposure: Expose the embryos to a range of concentrations of Ethyl 2-methyl-3-(methylamino)propanoate.

-

Phenotypic Analysis: Over a period of 5 days, monitor the embryos for developmental abnormalities, including mortality, hatching rate, heart rate, and morphological defects.

-

Data Analysis: Determine the LC50 (lethal concentration, 50%) and identify any specific organ toxicities.

Preliminary Pharmacokinetic (PK) and Metabolic Stability Assessment

Understanding how a compound is metabolized and how it behaves in a biological system is critical for its development.[15][16] In vitro assays using liver microsomes can provide an early indication of a compound's metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate Ethyl 2-methyl-3-(methylamino)propanoate with liver microsomes (from human and other species) in the presence of NADPH.

-

Time Points: At various time points, quench the reaction.

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[17]

Tier 4: Advanced Characterization - Delving Deeper into Mechanism and Safety

For compounds that continue to show promise after the initial tiers of investigation, a more in-depth characterization of their mechanism of action and a formal assessment of their genotoxic potential are warranted.

Mechanism of Action (MoA) Elucidation

Identifying the specific cellular pathways modulated by Ethyl 2-methyl-3-(methylamino)propanoate is crucial for understanding its biological effects. A combination of computational and experimental approaches can be used to elucidate its MoA.[18]

Genotoxicity Assessment

It is imperative to assess the potential of any new chemical entity to cause genetic damage.[19] A standard battery of genotoxicity tests is required by regulatory agencies before a compound can be considered for clinical development.[20]

Standard Genotoxicity Test Battery:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations.[21]

-

In Vitro Micronucleus Test: To assess chromosomal damage in mammalian cells.

-

In Vivo Micronucleus Test: To evaluate chromosomal damage in a whole animal model (e.g., rodent).

Conclusion: A Path Forward for Ethyl 2-methyl-3-(methylamino)propanoate

The biological activity of Ethyl 2-methyl-3-(methylamino)propanoate is currently a scientific unknown. This technical guide provides a structured and comprehensive research plan to systematically unravel its bio-potential. By progressing through the proposed tiers of investigation, from in silico prediction to in vivo characterization, researchers can build a robust data package that will illuminate the compound's pharmacological profile. The insights gained from this systematic approach will be instrumental in determining whether Ethyl 2-methyl-3-(methylamino)propanoate holds promise as a novel therapeutic agent and will guide its future development.

References

- Fluorochem. (2024). Safety Data Sheet: Ethyl 2-methyl-3-(methylamino)propanoate.

- Hossain, S., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 154-159.

- BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.

- Wikipedia. (n.d.). High-throughput screening.

- Rajan, V., & Jagadeeswaran, R. (2017). Small molecule screening in zebrafish: swimming in potential drug therapies. Frontiers in Pharmacology, 8, 56.

- Cornet, C., et al. (2017). Zebrafish as a screening model for detecting toxicity and drugs efficacy. Journal of Pharmacological and Toxicological Methods, 88, 1-10.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 3-(methylamino)propanoate.

- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312.

- Langheinrich, U. (2003).

- Chen, Y. Z., & Zhi, D. G. (2001). Ligand-protein inverse docking and its potential use in drug discovery. Journal of Molecular Graphics and Modelling, 19(2), 149-159.

- Al-Bawab, A. Q., & Al-Hadiya, B. M. (2021). Zebrafish models for functional and toxicological screening of nanoscale drug delivery systems: promoting preclinical applications. International Journal of Nanomedicine, 16, 5435–5453.

- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).

- Aziz, M. A., et al. (2021). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants. Molecules, 26(16), 4946.

- Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 247-261.

- Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Pfizer Global Research and Development.

- McQuade, P., et al. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.2.

- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Pelkonen, O., & Turpeinen, M. (2007). Metabolic stability and its role in the discovery of new chemical entities. European Journal of Pharmaceutical Sciences, 32(4-5), 214-225.

- News-Medical.Net. (n.d.). What is Genotoxicity Testing?.

- Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained.

- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.

- U.S. Food and Drug Administration. (2023).

- U.S. Food and Drug Administration. (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals.

- MDPI. (2023). From AI-Assisted In Silico Computational Design to Preclinical In Vivo Models: A Multi-Platform Approach to Small Molecule Anti-IBD Drug Discovery.

- Labome. (n.d.). Receptor-Ligand Binding Assays.

- American Chemical Society. (2019). Genotoxicity Assessment of Drug Metabolites in the Context of MIST and Beyond.

- Baylor College of Medicine. (n.d.). Drug Metabolism and Pharmacokinetics.

- Royal Society of Chemistry. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges.

- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1823, 273-309.

- Terstiege, I., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery.

- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.

- ResearchGate. (2008).

- Thomas, J. R., et al. (2023).

- Revvity. (n.d.). Receptor-Ligand Binding Assays.

- ResearchGate. (2015). Determining the mode of action of bioactive compounds.

- American Chemical Society. (2025). Disposition of novel chemical entities: characterization of unusual metabolic pathways and metabolizing enzyme(s) responsible.

- ResearchGate. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols.

- LCGC International. (2010).

- National Institutes of Health. (2025).

- BenchChem. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 7. High-throughput screening - Wikipedia [en.wikipedia.org]

- 8. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule screening in zebrafish: swimming in potential drug therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. oaepublish.com [oaepublish.com]

- 13. researchgate.net [researchgate.net]

- 14. Zebrafish models for functional and toxicological screening of nanoscale drug delivery systems: promoting preclinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]

- 17. researchgate.net [researchgate.net]

- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. fda.gov [fda.gov]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Safety, Handling, and Storage of Ethyl 2-methyl-3-(methylamino)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for Ethyl 2-methyl-3-(methylamino)propanoate. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of the compound for research and development purposes.

Section 1: Compound Identification and Hazard Profile

Ethyl 2-methyl-3-(methylamino)propanoate is a chemical intermediate with applications in various research and development sectors.[1] A thorough understanding of its hazard profile is the foundation of safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties is presented in Table 1. This information is crucial for assessing potential hazards and for the correct handling and storage of the substance.

| Property | Value | Source |

| CAS Number | 110427-00-4 | [1] |

| Molecular Formula | C7H15NO2 | [2] |